Indolin-5-yl methanesulfonate is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an indoline structure substituted with a methanesulfonate group. Indolin-5-yl methanesulfonate is primarily studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Indolin-5-yl methanesulfonate can be synthesized from various precursors, including indoline derivatives and methanesulfonic acid. The synthesis methods often involve the modification of the indole ring to achieve the desired substitution pattern.
Indolin-5-yl methanesulfonate is classified as an organic compound and more specifically as a sulfonate ester. It falls under the broader category of indole derivatives, which are extensively researched for their pharmacological properties.
Several methods have been developed for synthesizing indolin-5-yl methanesulfonate, typically involving the reaction of indoline with methanesulfonyl chloride or similar reagents.
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, using dimethylformamide as a solvent can enhance solubility and reactivity.
The molecular structure of indolin-5-yl methanesulfonate features an indoline core with a methanesulfonate group attached at the 5-position. The general formula can be represented as follows:
Indolin-5-yl methanesulfonate can participate in various chemical reactions typical for sulfonates, such as nucleophilic substitutions and coupling reactions.
The reactivity of indolin-5-yl methanesulfonate is influenced by the electronic properties of the indoline moiety and the nature of substituents on it. Reaction conditions such as temperature and solvent also play critical roles in determining reaction pathways and yields.
The mechanism of action for compounds like indolin-5-yl methanesulfonate often involves interactions with biological targets such as enzymes or receptors.
Research indicates that related indole derivatives exhibit significant biological activity through mechanisms involving inhibition of cyclooxygenase enzymes or modulation of neurotransmitter systems.
Indolin-5-yl methanesulfonate has several applications within scientific research:
This compound exemplifies the importance of indole derivatives in developing new therapeutic agents due to their versatile chemical properties and biological activities.
Indoline derivatives—saturated analogs of indoles featuring a benzopyrrole structure with a fused six-membered ring—constitute a privileged scaffold in oncology drug design. Their partial saturation confers distinct conformational stability while preserving planar aromaticity for π-π stacking interactions with biological targets. This balance enables precise modulation of drug-receptor binding kinetics and pharmacokinetic profiles. Recent advances highlight their utility in targeting epigenetic regulators and kinases implicated in hematological malignancies. For example, indolin-5-yl-cyclopropanamine derivatives exhibit nanomolar inhibition (IC₅₀ = 24.43 nM) against lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in acute myeloid leukemia (AML). These inhibitors demonstrate >4000-fold selectivity over monoamine oxidases and induce cancer cell differentiation through CD86 expression activation (EC₅₀ = 470 nM) [1].
Structural modifications at the C5 position of indoline are particularly impactful due to this site’s role in directing electrophilic substitution. Introducing electron-donating groups (e.g., methoxy) or hydrogen-bond acceptors (e.g., pyridinone) at this position enhances target affinity and metabolic stability. Hybridization strategies yielding indolin-2-one-pyridinone conjugates exploit this property, where the 3-hydroxy-4-pyridinone fragment chelates metal ions in kinase ATP pockets, suppressing tumor proliferation [3] [4]. The scaffold’s versatility is further evidenced in imidazo[4,5-b]indole syntheses, where ultrasonic-assisted cyclizations generate fused rings with antiviral activity against SARS-CoV-2 main protease [8].
Table 1: Comparative Bioactivity of Indoline vs. Indole Scaffolds
Scaffold Type | Representative Derivative | Key Biological Target | Potency | Therapeutic Application |
---|---|---|---|---|
Indoline | Indolin-5-yl-cyclopropanamine | LSD1 demethylase | IC₅₀ = 24.43 nM | AML differentiation therapy |
Indoline | 3-Hydroxy-4-pyridinone-indolin-2-one | Kinases | Variable IC₅₀ (µM range) | Broad-spectrum anticancer |
Indole | (Indol-3-yl)methanesulfonamide | Undefined | Moderate | Synthetic intermediate |
Hybrid | Azo-anchored imidazo[4,5-b]indole | SARS-CoV-2 Mpro protease | Superior to Remdesivir* | Antiviral |
*In silico docking scores exceeding clinical comparators* [1] [3] [8]
Methanesulfonate (mesylate) functionalization—characterized by the –SO₂CH₃ moiety—serves dual roles in indoline-based drug design: as a direct pharmacophore enabling target engagement and as a synthetic handle for further derivatization. The group’s strong electron-withdrawing nature enhances compound solubility and influences the indoline ring’s electronic distribution, thereby modulating binding affinity. In LSD1 inhibitors, C5-mesylation increases enzymatic inhibition 15-fold compared to non-sulfonylated analogs by forming hydrogen bonds with FAD cofactors [1].
Synthetic access to indolin-5-yl methanesulfonates employs two strategic pathways:
Table 2: Synthetic Routes to Indolin-5-yl Methanesulfonate Derivatives
Methodology | Key Intermediate | Reaction Conditions | Yield | Advantages |
---|---|---|---|---|
Indoline-Indoxyl Switching | (1-Acetyl-3-hydroxy-2,3-dihydroindol-3-yl)-N-(tert-butyl)methanesulfonamide | Acetylation → Sulfonation → Deprotection | 40–65% | Avoids indole polymerization |
Ultrasonic Condensation | para-Amino-functionalized azo benzene | l-Proline catalyst, EtOH, 45°C, ultrasound | 75–88% | Rapid, green chemistry compliant |
Blaise Reaction Pathway | Vinyl zinc bromide complex | THF, ethyl bromoacetate, rearrangement | 56% | Single-pot operation |
The mesylate group’s compact size (< 100 Da) minimizes steric hindrance while allowing interactions with hydrophilic enzyme subpockets. This property underpins the scaffold’s utility in kinase inhibitors where methanesulfonate forms salt bridges with conserved lysine residues in ATP-binding sites [4].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6